molecular formula C3H2ClN3O B14495180 3-Chloro-1-oxo-1lambda~5~,2,4-triazine CAS No. 63197-07-9

3-Chloro-1-oxo-1lambda~5~,2,4-triazine

Cat. No.: B14495180
CAS No.: 63197-07-9
M. Wt: 131.52 g/mol
InChI Key: PVEXYEQTAAZCOB-UHFFFAOYSA-N
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Description

3-Chloro-1-oxo-1lambda~5~,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of chlorine and an oxo group in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-oxo-1lambda~5~,2,4-triazine typically involves the cyclization of 3-R-5-chloro-1,2,4-triazoles. This process can be achieved through thermal cyclization, where the triazole precursor is heated to induce ring closure . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of triazine derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-oxo-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

CAS No.

63197-07-9

Molecular Formula

C3H2ClN3O

Molecular Weight

131.52 g/mol

IUPAC Name

3-chloro-1-oxido-1,2,4-triazin-1-ium

InChI

InChI=1S/C3H2ClN3O/c4-3-5-1-2-7(8)6-3/h1-2H

InChI Key

PVEXYEQTAAZCOB-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC(=N1)Cl)[O-]

Origin of Product

United States

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